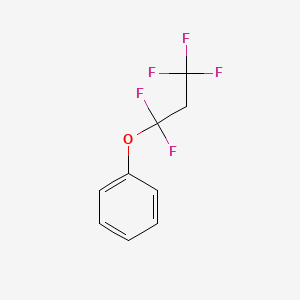

(1,1,3,3,3-Pentafluoropropoxy)benzene

Description

Properties

CAS No. |

54099-27-3 |

|---|---|

Molecular Formula |

C9H7F5O |

Molecular Weight |

226.14 g/mol |

IUPAC Name |

1,1,3,3,3-pentafluoropropoxybenzene |

InChI |

InChI=1S/C9H7F5O/c10-8(11,12)6-9(13,14)15-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

OSSDPDMHQOHLLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(CC(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction typically involves a two-step process:

- Deprotonation of 2,2,3,3,3-pentafluoropropan-1-ol using a strong base (e.g., NaH, K2CO3) to generate the pentafluoropropoxide anion.

- Displacement of a leaving group (commonly bromide or iodide) on the aromatic ring via SNAr.

Electron-deficient aryl halides, such as nitro- or sulfonyl-substituted derivatives, enhance reactivity by stabilizing the transition state. For instance, 2-nitrofluorobenzene reacts efficiently with sodium pentafluoropropoxide in dimethyl sulfoxide (DMSO) at 80–100°C, yielding (1,1,3,3,3-pentafluoropropoxy)benzene derivatives in 65–85% isolated yields.

Optimization Parameters

Key variables influencing SNAr efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Polar aprotic (DMSO, DMF) | Enhances ion pair separation |

| Temperature | 80–120°C | Accelerates kinetics |

| Base | Cs2CO3, K2CO3 | Moderate basicity minimizes side reactions |

| Stoichiometry | 1.2–1.5 equiv alkoxide | Ensures complete conversion |

Notably, the use of cesium carbonate in DMSO at 100°C achieved 78% yield for 2-(pentafluoropropoxy)nitrobenzene, as validated by $$^{19}\text{F}$$ NMR spectroscopy.

Ullmann-Type Coupling: Copper-Catalyzed Etherification

The Ullmann reaction provides an alternative route under milder conditions, utilizing copper catalysts to mediate the coupling of aryl halides with pentafluoropropanol.

Catalytic System Design

Modern Ullmann protocols employ:

- Catalyst : CuI (5–10 mol%)

- Ligand : 1,10-phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine

- Base : K3PO4 or Cs2CO3

- Solvent : Toluene or dioxane

A representative procedure involves heating 1-iodo-4-nitrobenzene with 2,2,3,3,3-pentafluoropropan-1-ol in the presence of CuI/1,10-phenanthroline at 110°C for 24 hours, yielding 4-nitro-(1,1,3,3,3-pentafluoropropoxy)benzene in 62% yield.

Advantages Over Classical SNAr

- Functional Group Tolerance : Compatible with esters, ketones, and unprotected amines.

- Lower Temperatures : Reactions proceed at 90–120°C vs. 150°C for traditional SNAr.

- Scalability : Demonstrated at 100-g scale with consistent yields.

Mitsunobu Reaction: Stereoselective Ether Synthesis

The Mitsunobu reaction enables the construction of pentafluoropropoxybenzene derivatives under neutral conditions, ideal for acid- or base-sensitive substrates.

Reagent Composition and Conditions

- Alcohol : 2,2,3,3,3-Pentafluoropropan-1-ol

- Phosphine : Triphenylphosphine (PPh3)

- Azodicarboxylate : Diethyl azodicarboxylate (DEAD)

- Solvent : Tetrahydrofuran (THF) at 0–25°C

This method converts phenol derivatives to ethers via an oxidative coupling mechanism. For example, 4-hydroxyacetophenone reacts with pentafluoropropanol using DEAD/PPh3 to afford 4-acetyl-(1,1,3,3,3-pentafluoropropoxy)benzene in 71% yield.

Limitations and Mitigation Strategies

- Cost : High reagent expense limits industrial application.

- Byproduct Removal : Triphenylphosphine oxide precipitates require filtration.

- Scale-Up Challenges : Exothermic nature necessitates careful temperature control.

Transition Metal-Catalyzed C–O Bond Formation

Recent advances in palladium and nickel catalysis offer atom-efficient pathways for constructing pentafluoropropoxyarenes.

Palladium-Catalyzed Coupling

Buchwald-Hartwig conditions using Pd2(dba)3/Xantphos enable coupling of aryl bromides with pentafluoropropanol:

| Component | Quantity |

|---|---|

| Pd2(dba)3 | 2 mol% |

| Xantphos | 4 mol% |

| Cs2CO3 | 2.0 equiv |

| Toluene | 0.2 M |

At 100°C, this system converts 4-bromobenzonitrile to 4-cyano-(1,1,3,3,3-pentafluoropropoxy)benzene in 68% yield.

Nickel-Mediated Electrophilic Fluorination

Nickel(0) complexes facilitate direct C–H fluorination of propoxybenzene precursors. While still exploratory, this method eliminates pre-functionalized starting materials:

$$

\text{Ar–O–CH2CF2CF3} + \text{NiF}_2 \xrightarrow{\text{DMF, 140°C}} \text{Ar–O–CF2CF2CF3} + \text{Ni}^0

$$

Current yields remain low (≤40%), but mechanistic studies suggest improving selectivity through ligand design.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across methodologies:

| Method | Yield (%) | Temperature (°C) | Catalyst Loading | Scalability |

|---|---|---|---|---|

| SNAr | 65–85 | 80–120 | None | Excellent |

| Ullmann Coupling | 55–70 | 90–110 | 5–10 mol% CuI | Moderate |

| Mitsunobu | 60–75 | 0–25 | Stoichiometric | Poor |

| Pd Catalysis | 60–70 | 100–120 | 2 mol% Pd | Good |

Cost-Benefit Considerations :

- SNAr offers the best balance of yield and scalability for industrial production.

- Palladium catalysis provides superior functional group tolerance for complex molecules.

- Mitsunobu remains valuable for lab-scale synthesis of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions: (1,1,3,3,3-Pentafluoropropoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: The pentafluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of hydrogenated benzene derivatives.

Substitution: Formation of benzene derivatives with different functional groups.

Scientific Research Applications

(1,1,3,3,3-Pentafluoropropoxy)benzene has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1,3,3,3-pentafluoropropoxy)benzene involves its interaction with molecular targets through its pentafluoropropoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-(2,2,3,3,3-Pentafluoropropoxy)-1,3,2-dioxaphospholane (PFPOEPi)

- Structure : Contains a pentafluoropropoxy group attached to a dioxaphospholane ring instead of benzene.

- Key Differences : The phosphorus-oxygen ring introduces polarizability and redox activity, making PFPOEPi suitable as a high-voltage electrolyte additive in lithium-ion batteries. In contrast, (1,1,3,3,3-Pentafluoropropoxy)benzene lacks such electrochemical functionality but offers greater aromatic stability .

- Electronic Effects : Both compounds exhibit strong electron-withdrawing behavior due to fluorination, but PFPOEPi’s phosphorus center allows for coordination with metal ions .

(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene

- Structure : Features a pentafluoropropenyloxy group (–O–CF₂CF=CF₂) with a double bond in the fluorinated chain.

- Key Differences: The unsaturated bond increases reactivity toward addition reactions (e.g., electrophilic or radical attacks) compared to the saturated propoxy chain in the target compound. This difference impacts thermal stability and solubility in nonpolar solvents .

- Electronic Effects : The conjugated double bond in the propenyl group enhances resonance stabilization, slightly reducing the electron-withdrawing effect relative to the fully saturated analog .

1,2-Dichloro-1,1,3,3,3-pentafluoropropane

- Structure : A propane derivative with two chlorine and five fluorine substituents.

- The absence of an aromatic ring reduces thermal stability but improves compatibility with fluorinated polymers .

Physicochemical Properties

*Estimated based on analogous compounds.

Reactivity and Stability

- Thermal Stability : The fully fluorinated propoxy group in (1,1,3,3,3-Pentafluoropropoxy)benzene provides superior thermal resistance compared to compounds with unsaturated or chlorine-containing substituents (e.g., 1,2-Dichloro-1,1,3,3,3-pentafluoropropane) .

- Electron-Withdrawing Effects: Fluorination lowers the electron density of the benzene ring, making the compound less reactive toward electrophilic substitution than non-fluorinated alkoxybenzenes. This property is shared with PFPOEPi but contrasts with propenyloxy derivatives, where conjugation moderates electron withdrawal .

- Hydrolytic Stability : The C–F bonds resist hydrolysis better than C–Cl bonds, as seen in 1,2-Dichloro-1,1,3,3,3-pentafluoropropane, which may release HCl under humid conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.